1-(4-Methoxy-3-methylphenyl)butan-1-one
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Overview
Description
1-(4-Methoxy-3-methylphenyl)butan-1-one is an organic compound with the molecular formula C₁₂H₁₄O₂. It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃) at the 4th and 3rd positions, respectively, and a butan-1-one moiety attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)butan-1-one can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This involves the acylation of 4-methoxy-3-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent derived from 4-methoxy-3-methylbenzene can be reacted with butanone to form the desired product.
Suzuki-Miyaura Coupling: This cross-coupling reaction involves the use of a boronic acid derivative of 4-methoxy-3-methylbenzene and a halobutane in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Methoxy-3-methylphenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Reagents such as nitric acid (HNO₃) or bromine (Br₂) can be used for electrophilic substitution.
Major Products Formed:
Oxidation: 1-(4-Methoxy-3-methylphenyl)butanoic acid
Reduction: 1-(4-Methoxy-3-methylphenyl)butan-1-ol
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)butan-1-one has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-3-methylphenyl)butan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(4-Methoxy-3-methylphenyl)butan-1-one is similar to other compounds with substituted benzene rings and ketone groups, such as:
1-(4-Methoxyphenyl)butan-1-one: Lacks the methyl group at the 3rd position.
1-(3-Methylphenyl)butan-1-one: Lacks the methoxy group at the 4th position.
1-(4-Methoxy-3-methylphenyl)hexan-1-one: Has a longer alkyl chain.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-11(13)10-6-7-12(14-3)9(2)8-10/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDHQLXGBTQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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